molecular formula C19H24N2O3S B2612607 [2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate CAS No. 380315-35-5

[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate

Cat. No.: B2612607
CAS No.: 380315-35-5
M. Wt: 360.47
InChI Key: ASTFPSCYUNRAED-UHFFFAOYSA-N
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Description

[2-(1-Adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate is a useful research compound. Its molecular formula is C19H24N2O3S and its molecular weight is 360.47. The purity is usually 95%.
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Scientific Research Applications

Enhanced TNF-α Production

Research into adamantylthio heterocycles and adamantylated thiocresols has shown that certain adamantylsulfanyl heterocycles can enhance the production of tumor necrosis factor α (TNF-α) in genetically modified cells. This suggests potential applications in studying immune responses and developing treatments for conditions associated with TNF-α activity (Maurin et al., 2004).

Supramolecular Chemistry

Adamantyl moieties have been used to enhance the aqueous solubility of dendrimers through supramolecular encapsulation with β-cyclodextrin. This process, which involves the synthesis of neutral metallodendrimers possessing adamantane termini, opens up possibilities in drug delivery systems and the creation of water-soluble materials with specific functionalities (Newkome et al., 2004).

Enzymatic Reactions Studies

The study of L-methionine sulfoximine's enzymatic reactions has provided insights into its conversion to various compounds, illustrating the complex biochemistry of adamantane derivatives. These findings have implications for understanding the metabolic pathways and potential toxicity of these compounds (Cooper et al., 1976).

Antioxidant and Anti-inflammatory Activities

A series of adamantyl-based ester derivatives have been synthesized and shown to exhibit strong antioxidant activities and significant anti-inflammatory properties. These findings highlight the potential of adamantyl compounds in developing treatments for oxidative stress and inflammatory diseases (Kumar et al., 2015).

Catalysis and Chemical Synthesis

Adamantyl groups have been utilized in catalysis, specifically in Pd-catalyzed intermolecular C-H bond arylation reactions, demonstrating the influence of the bulkiness of carboxylate ligands. Such reactions are crucial in synthetic chemistry for the development of complex molecules and have implications in pharmaceutical manufacturing (Tanji et al., 2020).

Properties

IUPAC Name

[2-(1-adamantylamino)-2-oxoethyl] 2-methylsulfanylpyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3S/c1-25-17-15(3-2-4-20-17)18(23)24-11-16(22)21-19-8-12-5-13(9-19)7-14(6-12)10-19/h2-4,12-14H,5-11H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASTFPSCYUNRAED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)OCC(=O)NC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

21.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID85271184
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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